Galunisertib

Übersicht

Beschreibung

Galunisertib, also known as LY2157299, is a small-molecule experimental drug developed by Eli Lilly. It falls into the category of TGF-β (transforming growth factor-beta) receptor I inhibitors. Its primary purpose is to block the TGF-β signaling pathway, thereby inhibiting tumor growth, invasion, and metastasis .

Vorbereitungsmethoden

Synthesewege: Die synthetische Herstellung von Galunisertib erfolgt in mehreren Schritten. Während die genauen Details geschützt sind, wird es durch eine Kombination von organisch-chemischen Reaktionen synthetisiert. Die Forscher haben seine Struktur optimiert, um seine pharmakologischen Eigenschaften zu verbessern.

Reaktionsbedingungen: Leider sind die spezifischen Reaktionsbedingungen für die Synthese von this compound nicht öffentlich zugänglich. Es ist wichtig zu beachten, dass seine Entwicklung durch strenge wissenschaftliche Forschung und Optimierung geleitet wurde.

Industrielle Produktionsmethoden: Die industriellen Produktionsmethoden von this compound sind geschützte Informationen von Eli Lilly. Die großtechnische Synthese erfolgt wahrscheinlich in effizienten und skalierbaren Verfahren, um den klinischen Bedarf zu decken.

Analyse Chemischer Reaktionen

Galunisertib unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, werden nicht explizit offengelegt. Forscher haben sein Verhalten in vitro und in vivo untersucht.

Hauptprodukte: Die Hauptprodukte, die bei this compound-Reaktionen entstehen, werden nicht allgemein berichtet. Weitere Forschung ist erforderlich, um spezifische Metaboliten und Zwischenprodukte aufzuklären.

Wissenschaftliche Forschungsanwendungen

Galunisertib wurde in klinischen Studien für verschiedene Indikationen untersucht:

-

Hepatozelluläres Karzinom (HCC): : this compound wurde in einer Phase-II-Studie zur Behandlung des Hepatozellulären Karzinoms (HCC), einer häufigen Form von Leberkrebs, untersucht. Seine Wirksamkeit und Sicherheit wurden beurteilt, obwohl detaillierte Ergebnisse geschützt sind .

-

Andere Tumortypen: : Neben HCC hat this compound in Studien zu myelodysplastischen Syndromen, Glioblastomen und anderen soliden Tumoren vielversprechend gewirkt .

5. Wirkmechanismus

Der Wirkmechanismus von this compound beruht auf der Hemmung des TGF-β-Rezeptors I (TGFBR1). Durch die Blockierung dieses Rezeptors unterbricht es die nachgeschalteten Signalwege, die an der Tumorprogression beteiligt sind. Die genauen molekularen Ziele und Signalwege sind Gegenstand laufender Forschung.

Wirkmechanismus

Galunisertib’s mechanism of action centers on inhibiting TGF-β receptor I (TGFBR1). By blocking this receptor, it disrupts downstream signaling pathways involved in tumor progression. The exact molecular targets and pathways are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Galunisertib liegt in seiner TGFBR1-Hemmung. Während andere Verbindungen verwandte Signalwege ansprechen, unterscheidet sich das spezifische Profil von this compound. Leider ist eine umfassende Liste ähnlicher Verbindungen nicht leicht verfügbar.

Biologische Aktivität

Galunisertib (LY2157299) is a selective small-molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), primarily investigated for its therapeutic potential in various cancers and fibrotic diseases. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and case studies that highlight its mechanism of action and efficacy.

This compound functions by inhibiting TGF-β signaling pathways, which are implicated in tumor progression, immune evasion, and fibrosis. By blocking TGF-βRI, this compound disrupts downstream signaling involving Smad proteins and NF-κB, leading to reduced inflammation and tumor growth.

Key Pathways Inhibited by this compound

- TGF-β Signaling : this compound significantly reduces the phosphorylation of Smad2/3, essential mediators in TGF-β signaling, thereby attenuating pro-fibrotic and pro-inflammatory responses in various tissues .

- NF-κB Activation : The compound also inhibits NF-κB activation, which is crucial for the expression of many pro-inflammatory cytokines. This inhibition leads to decreased levels of IL-1β, IL-6, and TNF-α in treated models .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials, particularly focusing on hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).

Phase 2 Study in HCC

In a Phase 2 trial involving 47 patients with advanced HCC:

- Dosing : Patients received either 80 mg or 150 mg of this compound twice daily.

- Outcomes : The median time to tumor progression was 4.1 months, with an overall survival (OS) median of 18.8 months for those on the higher dose. Notably, TGF-β1 responders exhibited longer OS compared to nonresponders (22.8 vs. 12.0 months; p = 0.038) .

| Dose (mg) | Time to Tumor Progression (months) | Overall Survival (months) | Response Rate (%) |

|---|---|---|---|

| 80 | Not specified | Not specified | Not specified |

| 150 | 4.1 | 18.8 | Partial response: 4.5 |

Combination Therapy with Nivolumab

A Phase Ib/II study assessed the safety and efficacy of this compound combined with nivolumab in patients with advanced solid tumors:

- Results : The combination was well tolerated with no severe adverse effects reported. In the NSCLC cohort, a confirmed partial response was observed in 24% of patients .

Case Studies and Preclinical Findings

Preclinical studies have demonstrated the effectiveness of this compound in various models:

- Acute Pancreatitis Model : In rat models of acute pancreatitis, treatment with this compound resulted in decreased severity of disease by inhibiting TGF-β signaling and reducing inflammatory cytokine levels .

- Myelofibrosis Models : this compound has shown promise in improving symptoms associated with myelofibrosis in mouse models by targeting ALK5 pathways .

Eigenschaften

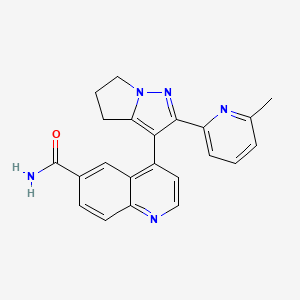

IUPAC Name |

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRXNBXKWIJUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220362 | |

| Record name | Galunisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700874-72-2 | |

| Record name | Galunisertib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700874-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galunisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700874722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galunisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Galunisertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALUNISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OKH1W5LZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.